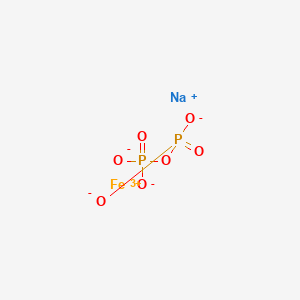
Ferric sodium pyrophosphate
Übersicht
Beschreibung
Ferric Sodium Pyrophosphate is an iron replacement product . It is used to treat iron deficiency in people with chronic kidney disease who are on dialysis . It is also used as a nutrient supplement and can be prepared by reacting sodium pyrophosphate with ferric citrate .
Synthesis Analysis
Ferric pyrophosphate can be prepared by adding sodium pyrophosphate solution to ferric chloride solution . The reaction is as follows: 2Fe2(SO4)3 + 3Na4P2O7 = Fe4(P2O7)3 + 6Na2SO4 .Molecular Structure Analysis
The molecular formula of Ferric Sodium Pyrophosphate is FeNaO7P2 . Its average mass is 252.778 Da and its monoisotopic mass is 252.836639 Da .Chemical Reactions Analysis
Ferric pyrophosphate is based on the strong complex formation between ferric ions and pyrophosphate . The capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin, and promote iron exchange between transferrin molecules makes it a very suitable compound for parenteral administration, iron delivery into circulation, and incorporation into hemoglobin .Physical And Chemical Properties Analysis
Ferric Sodium Pyrophosphate is a noncolloidal, highly water-soluble, complex iron salt that does not contain a carbohydrate moiety . It is a tan or yellowish white odorless powder . It is insoluble in water and soluble in mineral acids .Wissenschaftliche Forschungsanwendungen
Food and Beverage Fortification
Ferric pyrophosphate is extensively used in mineral fortification, particularly in food products. Its colloidal form is of significant interest for use as a food additive, especially in iron-fortified products. Rossi, Velikov, and Philipse (2014) synthesized colloidal iron(III) pyrophosphate particles, highlighting their stable colloids, nanometer size, and distinctive white color, which is uncommon for iron-containing colloids. These properties make it particularly useful in the food and beverage industry for enhancing the nutritional value of various products without affecting their appearance or taste (Rossi, Velikov, & Philipse, 2014).
Tian, Blanco, Smoukov, Velev, and Velikov (2016) studied the dissolution behavior of ferric pyrophosphate and its mixtures with soluble pyrophosphates, revealing its potential to enhance iron bioavailability in fortified food, beverages, and nutraceutical products. They found that ferric pyrophosphate's solubility significantly increases in the presence of pyrophosphate ions, especially at a pH range of 5-8.5, due to the formation of a soluble complex between Fe(III) and pyrophosphate ions (Tian et al., 2016).
Fidler, Walczyk, Davidsson, Zeder, Sakaguchi, Juneja, and Hurrell (2004) compared the iron absorption of micronized, dispersible ferric pyrophosphate with that of ferrous sulfate in different food matrices. Their study demonstrated that micronized, dispersible ferric pyrophosphate is as well absorbed as ferrous sulfate in adults, indicating its potential for effective food fortification (Fidler et al., 2004).
Iron Bioavailability and Anemia Prevention
Srinivasu, Mitra, Muralidharan, Srivastava, Pinto, Thankachan, Suresh, Shet, Rao, Ravikumar, Thomas, Kurpad, and Mandal (2015) explored the efficacy of ferric pyrophosphate nanoparticles as a food fortificant in preventing iron deficiency anemia. Their study found that nanosized ferric pyrophosphate has a high relative bioavailability, suggesting its potential as a promising food fortificant in combating iron deficiency anemia (Srinivasu et al., 2015).
Enhancement of Material Properties
Hu, Hu, Song, and Lu (2012) investigated the effect of ferric pyrophosphate on the thermal degradation of cotton fabrics. They found that ferric pyrophosphate improves the thermal stability of materials and influences the structural organization level of carbon and the graphitization degree of the char. This suggests its potential application in enhancing the fire resistance and thermal stability of various materials (Hu, Hu, Song, & Lu, 2012).
Battery Technology
Jung, Lim, Kim, and Kim (2014) explored the use of iron-based pyrophosphate compounds, specifically Na2FeP2O7, as a positive electrode material for aqueous sodium-ion batteries. Their research highlighted the high rate capability and good cyclability of Na2FeP2O7 in aqueous electrolytes, indicating its potential in developing low-cost and safe battery systems (Jung, Lim, Kim, & Kim, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;iron(3+);phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQGIDJIEPIQBD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905512 | |
| Record name | Iron(3+) sodium diphosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in hydrochloric acid; insoluble in water | |
| Record name | IRON SODIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density: 1.4-1.6 | |
| Record name | IRON SODIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ferric sodium pyrophosphate | |
Color/Form |
White powder | |
CAS RN |
10045-87-1, 10213-96-4 | |
| Record name | Iron sodium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, iron(3+) sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) sodium diphosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron sodium diphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC SODIUM PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGH4LHX6XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IRON SODIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)

![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)


![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)



